molecular formula C13H20N4O3S B11034263 N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11034263
M. Wt: 312.39 g/mol
InChI Key: VOEJGNTVTZYAPQ-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a methoxyethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the triazine ring with 2-methoxyethyl halides in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step includes the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially yielding amines or other reduced derivatives.

    Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Nitrobenzenesulfonamide, halobenzenesulfonamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential lead in drug discovery for enzyme-targeted therapies.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Drug Development: Its structural features can be optimized for the development of pharmaceuticals targeting specific biological pathways or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The triazine ring and methoxyethyl group contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Properties

Molecular Formula

C13H20N4O3S

Molecular Weight

312.39 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20N4O3S/c1-11-3-5-12(6-4-11)21(18,19)16-13-14-9-17(10-15-13)7-8-20-2/h3-6H,7-10H2,1-2H3,(H2,14,15,16)

InChI Key

VOEJGNTVTZYAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCOC

solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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